molecular formula C7H14N2O2 B13026846 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B13026846
M. Wt: 158.20 g/mol
InChI Key: PIMPWIPMNDJNBZ-UHFFFAOYSA-N
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Description

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide is a chemical compound with the molecular formula C7H15N2O2 It is known for its unique structure, which includes a tetrahydropyran ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide typically involves the reaction of 4-aminotetrahydro-2H-pyran with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminotetrahydro-2H-pyran-4-yl)acetic acid
  • Ethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
  • N-Methyltetrahydro-2H-pyran-4-amine

Uniqueness

2-(4-Aminotetrahydro-2H-pyran-4-yl)acetamide is unique due to its specific combination of a tetrahydropyran ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2-(4-aminooxan-4-yl)acetamide

InChI

InChI=1S/C7H14N2O2/c8-6(10)5-7(9)1-3-11-4-2-7/h1-5,9H2,(H2,8,10)

InChI Key

PIMPWIPMNDJNBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)N)N

Origin of Product

United States

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